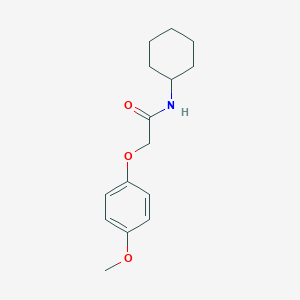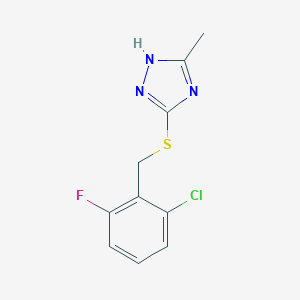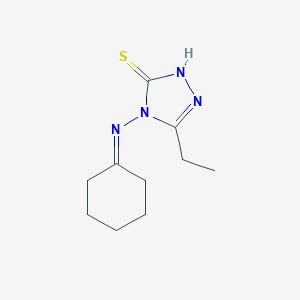
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called N-acyl amino acids and has been shown to have anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. Additionally, it has been shown to activate the PPAR-α receptor, which plays a key role in regulating inflammation and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and activate the PPAR-α receptor. Additionally, it has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising therapeutic candidate for various inflammatory and pain-related conditions. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide. One area of research could be to further elucidate the mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide, particularly with regard to its effects on the PPAR-α receptor. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide in various inflammatory and pain-related conditions, as well as its potential use in the treatment of neurodegenerative diseases. Finally, future studies could focus on developing more efficient and effective methods for administering N-cyclohexyl-2-(4-methoxyphenoxy)acetamide in experimental settings.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is a novel compound with potent anti-inflammatory and analgesic effects. It has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions, as well as its potential use in the treatment of neurodegenerative diseases. While there are limitations to its use in experimental settings, the future directions for research on N-cyclohexyl-2-(4-methoxyphenoxy)acetamide are promising and could lead to the development of new and effective treatments for a variety of conditions.
合成法
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is synthesized by a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenyl chloroacetate, which is then reacted with cyclohexylamine to form N-cyclohexyl-4-methoxyphenylacetamide. Finally, the amide is hydrolyzed with sodium hydroxide to yield N-cyclohexyl-2-(4-methoxyphenoxy)acetamide.
科学的研究の応用
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory and analgesic effects in animal models of acute and chronic pain, neuropathic pain, and inflammatory pain. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-18-13-7-9-14(10-8-13)19-11-15(17)16-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |
InChIキー |
GZKLUKUETHRDPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)
